Product packaging for Boc-D-threo-3-(furan-2-yl)serine(Cat. No.:CAS No. 1134859-70-3)

Boc-D-threo-3-(furan-2-yl)serine

Cat. No.: B1446452
CAS No.: 1134859-70-3
M. Wt: 271.27 g/mol
InChI Key: WNESYWGYPVWRTH-UHFFFAOYSA-N
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Description

Role of Non-Proteinogenic Amino Acids in Natural Products and Biosynthesis

While not part of the standard genetic code, a diverse array of non-proteinogenic amino acids are found in nature, often as components of complex natural products. These compounds, synthesized by various organisms, exhibit a wide range of biological activities. The incorporation of NCAAs into these natural products is a key strategy employed by nature to create structural diversity and confer specific functions, such as enhanced stability or unique binding capabilities. The study of their biosynthetic pathways provides valuable insights into the enzymatic machinery capable of producing and utilizing these unconventional building blocks.

Strategic Importance of Unnatural Amino Acids in Medicinal Chemistry and Synthetic Biology

The deliberate incorporation of unnatural amino acids into peptides and proteins is a cornerstone of modern medicinal chemistry and synthetic biology. nih.govnih.gov By introducing novel side chains and backbone modifications, scientists can fine-tune the pharmacological properties of therapeutic peptides, improving their stability against enzymatic degradation, enhancing their binding affinity to specific targets, and modulating their pharmacokinetic profiles. nih.govnih.gov In synthetic biology, the expansion of the genetic code to include UAAs allows for the creation of proteins with novel functions, such as the ability to participate in bioorthogonal reactions, act as photo-crosslinkers, or contain spectroscopic probes for studying protein dynamics. nih.govnih.gov This "protein medicinal chemistry" approach opens up avenues for developing new classes of therapeutics and research tools. nih.gov

There are several methods for incorporating UAAs into proteins. bitesizebio.com One approach involves the chemical synthesis of peptides, where the UAA is added in a controlled, stepwise manner. bitesizebio.com Another powerful strategy is the in vivo incorporation of UAAs by engineering the translational machinery of cells. acs.org This can be achieved through methods like selective pressure incorporation in auxotrophic strains or stop codon suppression, which utilize engineered aminoacyl-tRNA synthetase/tRNA pairs to recognize and incorporate the UAA at a specific site in the protein sequence. acs.orgacs.org

Overview of Boc-D-threo-3-(furan-2-yl)serine within the Landscape of Advanced Amino Acid Chemistry

This compound stands as a prime example of a strategically designed unnatural amino acid derivative. Its structure combines several key features that make it a valuable tool in peptide synthesis and the development of novel bioactive molecules.

The Furan (B31954) Moiety: The presence of the furan ring, an aromatic heterocycle, introduces unique electronic and steric properties. Furan-containing compounds are essential in various synthetic processes. cymitquimica.com

The Serine Scaffold: As a derivative of serine, it possesses a hydroxyl group, which can be a site for further modification or can participate in important hydrogen bonding interactions.

The threo Stereochemistry: The relative arrangement of the substituents on the alpha and beta carbons is defined as threo. This specific stereochemistry is crucial for determining the three-dimensional conformation of the resulting peptide and can significantly influence its biological activity. researchgate.netchemistrysteps.comchiralpedia.com The threo and erythro nomenclature originates from the sugars threose and erythrose and is used to describe molecules with two adjacent chiral centers. chemistrysteps.comyoutube.com

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amino function of amino acids during peptide synthesis. nih.govamericanpeptidesociety.orgcreative-peptides.com It is stable under many reaction conditions but can be readily removed with acid, such as trifluoroacetic acid (TFA). americanpeptidesociety.orglibretexts.org This allows for the controlled, stepwise elongation of a peptide chain. libretexts.orgontosight.ai

The combination of these features in this compound makes it a versatile building block for creating peptides and peptidomimetics with potentially novel biological activities. Its synthesis and incorporation into peptide chains allow for the exploration of new chemical space and the development of next-generation therapeutics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO6 B1446452 Boc-D-threo-3-(furan-2-yl)serine CAS No. 1134859-70-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(furan-2-yl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO6/c1-12(2,3)19-11(17)13-8(10(15)16)9(14)7-5-4-6-18-7/h4-6,8-9,14H,1-3H3,(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNESYWGYPVWRTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=CC=CO1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Boc D Threo 3 Furan 2 Yl Serine and Analogues

Stereoselective Synthesis Approaches to threo-Serine Derivatives

The creation of the β-hydroxy α-amino acid core with a specific threo configuration is a critical challenge in the synthesis of the target molecule. This requires precise control over two adjacent stereocenters.

Chiral Pool Strategy Utilizing D-Serine as Precursor

The chiral pool approach is a powerful strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. nih.gov D-serine, the enantiomer of the more common L-serine, serves as an excellent chiral precursor for synthesizing more complex amino acid derivatives. nih.govankara.edu.tr The inherent chirality of D-serine is leveraged to establish the stereochemistry at the α-carbon of the target molecule.

The first step in this strategy is typically the protection of the amino group, most commonly with a tert-butyloxycarbonyl (Boc) group. The synthesis of N-Boc-D-serine from D-serine is a well-established procedure, often involving the reaction of D-serine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. google.comorgsyn.org This protection prevents unwanted side reactions of the amino group in subsequent steps.

With the N-Boc-D-serine in hand, the synthetic focus shifts to modifying the side chain. The hydroxyl group of serine can be oxidized to an aldehyde, known as a Garner's aldehyde equivalent, which is a versatile intermediate. acs.orgresearchgate.net This aldehyde can then undergo nucleophilic addition reactions. For the synthesis of Boc-D-threo-3-(furan-2-yl)serine, a furan-containing nucleophile (such as 2-furyllithium, generated from furan (B31954) and an organolithium reagent) would be added to the D-serine-derived aldehyde. This addition reaction establishes the new stereocenter at the β-carbon.

Key Transformations Starting from D-Serine:

StepReagents & ConditionsPurpose
1. N-Protection Di-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., NaOH, K₂CO₃)Protects the amino group to prevent interference in subsequent reactions. google.comorgsyn.org
2. Carboxyl Activation/Reduction e.g., Conversion to ester followed by reduction (DIBAL-H) or direct oxidation protocols.Converts the carboxylic acid to a reactive aldehyde (Garner's aldehyde). nih.govresearchgate.net
3. C-C Bond Formation 2-Furyllithium or other furan-containing organometallic reagent.Attaches the furan ring to the β-carbon of the amino acid scaffold. nih.gov

Diastereoselective Construction of β-Substituted α-Amino Acid Scaffolds

The construction of β-substituted α-amino acids with high diastereoselectivity is a central theme in modern organic synthesis. These scaffolds are prevalent in numerous biologically active molecules. nih.gov Various methods have been developed, including those that rely on chiral auxiliaries, substrate control, or catalysis.

One common approach involves the aldol-type addition of a glycine (B1666218) enolate equivalent to an aldehyde. In the context of the target molecule, this would involve the reaction of a D-glycine enolate (with a protected amino group) with furan-2-carbaldehyde. The stereochemical outcome of this reaction is influenced by the chiral auxiliary on the glycine unit and the reaction conditions (e.g., the choice of Lewis acid and solvent).

More recently, biocatalytic methods have emerged as powerful tools for creating β-hydroxy-α-amino acids. nih.govnih.govasm.org Enzymes such as threonine aldolases can catalyze the aldol (B89426) addition of glycine to various aldehydes. nih.gov While these enzymes often show high enantioselectivity for the α-carbon, controlling the diastereoselectivity at the β-carbon can be challenging. researchgate.net However, enzyme engineering and screening of novel hydroxylases are providing new avenues to access specific diastereomers. nih.govasm.org Additionally, palladium-catalyzed alkylation of C(sp³)–H bonds is a modern technique for creating β-alkylated α-amino acids stereoselectively. nih.govacs.org

Control of Relative Stereochemistry (threo-Configuration)

Achieving the desired threo relative stereochemistry between the α-amino and β-hydroxyl groups is paramount. In chemical synthesis, this is often accomplished through careful selection of reagents and reaction conditions.

When using a chiral aldehyde derived from D-serine, the addition of a nucleophile like 2-furyllithium often proceeds with high diastereoselectivity due to Felkin-Anh or chelation-controlled models of asymmetric induction. The pre-existing stereocenter at the α-carbon directs the incoming nucleophile to one face of the aldehyde, preferentially forming one diastereomer. Grignard additions to N-protected serine aldehyde equivalents have been shown to reliably produce the threo adducts. acs.orgacs.org

Alternatively, if the desired diastereomer is not the major product, it is sometimes possible to invert the stereochemistry of the newly formed hydroxyl group. A common sequence involves the oxidation of the alcohol to a ketone (e.g., using Swern or Dess-Martin oxidation), followed by a stereoselective reduction. The choice of reducing agent can influence the stereochemical outcome; for instance, reductions with lithium borohydride (LiBH₄) can favor the formation of the erythro diastereomer from the intermediate ketone, complementing the threo selectivity of the initial Grignard addition. acs.orgacs.org

Enzymatic methods can also provide excellent control over the threo configuration. Certain 2-oxoglutarate-dependent hydroxylases have been identified that catalyze the hydroxylation of amino acids to selectively produce L-threo-β-hydroxy-α-amino acids. nih.govasm.org

Furan Moiety Installation and Functionalization

The furan ring is a key structural component of the target molecule. Its synthesis and functionalization can be approached through either classical ring-forming reactions or modern transition metal-catalyzed methods.

Methods for Furan Ring Construction and Substitution

Classical methods for synthesizing the furan ring often rely on the cyclization of acyclic precursors. While these methods might be used to construct a more complex precursor that is later attached to the amino acid backbone, they are fundamental to furan chemistry.

Paal-Knorr Furan Synthesis : This is one of the most common methods for furan synthesis, involving the acid-catalyzed dehydration of a 1,4-dicarbonyl compound. uobaghdad.edu.iqrsc.orgmbbcollege.in

Feist-Benary Furan Synthesis : This method involves the base-catalyzed reaction of an α-halo ketone with a β-dicarbonyl compound, such as a β-keto ester, to form a substituted furan. uobaghdad.edu.iqrsc.orgscispace.com

Once a furan ring is formed, it can undergo various substitution reactions, typically electrophilic aromatic substitution. However, furans are sensitive to strong acids, so mild conditions are often required.

Transition Metal-Catalyzed Annulation and Cyclization Approaches

Modern synthetic chemistry has seen a surge in the use of transition metals to catalyze the formation of heterocyclic rings like furan. researchgate.nethud.ac.ukresearchgate.net These methods often offer high efficiency, selectivity, and functional group tolerance under mild reaction conditions. arkat-usa.org

Various metals, including palladium, copper, gold, platinum, and iron, have been employed to catalyze furan synthesis from a range of starting materials. researchgate.netarkat-usa.orgresearchgate.netnih.govhud.ac.uk

Overview of Selected Metal-Catalyzed Furan Syntheses:

Catalyst MetalStarting MaterialsReaction TypeReference
Palladium (Pd) Enyne acetates, (Z)-β-bromoenol acetates and terminal alkynesCycloisomerization, Sonogashira coupling/iodocyclization organic-chemistry.org
Copper (Cu) Ketones and olefins, alkyl ketones and β-nitrostyrenesOxidative cyclization, intermolecular annulation organic-chemistry.org
Gold (Au) Allenyl ketones, propargyl alcohols and terminal alkynes, 1,3-diynesCycloisomerization, hydration/cyclization hud.ac.ukarkat-usa.orgresearchgate.net
Rhodium (Rh) N-phenoxy amides and alkynesC–H activation/[3+2] annulation nih.gov

These catalytic cycles often involve the activation of alkynes, allenes, or other unsaturated precursors by the metal center, followed by an intramolecular nucleophilic attack (cyclization) and subsequent steps to yield the aromatic furan ring. arkat-usa.orgnih.gov Annulation reactions, where a new ring is formed onto an existing molecular fragment, are particularly powerful. nih.gov For instance, palladium-catalyzed annulation reactions are of significant importance in synthesizing arene-fused furan heterocycles. nih.gov

Regioselective Functionalization of the Furan Ring

The furan moiety within the target compound presents a unique synthetic challenge and opportunity. The regioselective functionalization of the furan ring is critical for building molecular complexity and modulating the compound's properties. Various methods have been developed for the selective substitution of furans.

Electrophilic substitution reactions on the furan ring, such as nitration, halogenation, and sulfonation, typically occur at the C5 position if the C2 position is substituted. pharmaguideline.com For instance, nitration can be achieved using a mild agent like acetyl nitrate at low temperatures. pharmaguideline.com Halogenation with chlorine or bromine can lead to polyhalogenated products, necessitating milder conditions for mono-substitution. pharmaguideline.com

Transition metal-catalyzed cross-coupling reactions offer a powerful tool for regioselective C-C and C-heteroatom bond formation on the furan ring. For example, the Suzuki-Miyaura cross-coupling of a halogenated furan precursor with a boronic acid can introduce aryl or other substituents at a specific position. nih.gov Similarly, cobalt-catalyzed metalloradical cyclization of alkynes with diazocarbonyls provides a regioselective route to multisubstituted furans, demonstrating high functional group tolerance. nih.gov

These methodologies allow for the introduction of diverse functional groups onto the furan ring, which is essential for creating analogues of this compound with tailored biological activities or material properties.

N-Protection Strategies for Amino Acids, Specifically Boc-Protection

The protection of the amino group is a fundamental aspect of amino acid and peptide synthesis. The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group due to its stability under various reaction conditions and its facile removal under acidic conditions. total-synthesis.com

The most common method for the introduction of the Boc group is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. organic-chemistry.orgwikipedia.org This reaction can be performed in aqueous or anhydrous conditions. organic-chemistry.org Common bases include sodium hydroxide or triethylamine. wikipedia.org The reaction proceeds via nucleophilic attack of the amine on the Boc anhydride. total-synthesis.com

Alternative reagents and conditions have been developed to optimize the N-Boc protection. For instance, iodine has been used as a catalyst for the protection of various amines with Boc₂O under solvent-free conditions at room temperature. organic-chemistry.org Perchloric acid adsorbed on silica-gel has also been reported as an efficient and reusable catalyst for this transformation. organic-chemistry.org

Reagent/Catalyst Conditions Key Advantages
Di-tert-butyl dicarbonate (Boc₂O) / BaseAqueous or anhydrousStandard, widely used method. organic-chemistry.orgwikipedia.org
IodineSolvent-free, room temperatureMild and efficient. organic-chemistry.org
Perchloric acid on silica-gel (HClO₄–SiO₂)Solvent-free, room temperatureReusable catalyst, high efficiency. organic-chemistry.org

A significant advantage of the Boc protecting group is its orthogonality to many other protecting groups used in organic synthesis. total-synthesis.com It is stable to basic and nucleophilic conditions, allowing for selective deprotection of other groups, such as the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group. total-synthesis.comorganic-chemistry.org This orthogonality is crucial in multi-step syntheses of complex molecules.

The Boc group is also compatible with a range of coupling reagents used in peptide synthesis. However, its acid lability requires careful planning of synthetic routes to avoid premature deprotection. Strong acids like trifluoroacetic acid (TFA) in dichloromethane or HCl in methanol (B129727) are typically used for its removal. wikipedia.org The mechanism involves the formation of a tert-butyl cation, which can potentially alkylate other nucleophilic sites in the molecule. To prevent this, scavengers like anisole or thioanisole are often added. wikipedia.org Recent research has also explored thermal deprotection of N-Boc groups in continuous flow, offering a catalyst-free alternative. acs.org

Convergent and Linear Synthesis Pathways for the Target Compound

The synthesis of complex molecules like this compound can be approached through either a linear or a convergent strategy.

Synthesis Type Description Advantages Disadvantages
Linear Sequential reactions from a single starting material. scholarsresearchlibrary.comConceptually simple to plan.Overall yield can be very low for long sequences. wikipedia.orgscholarsresearchlibrary.com
Convergent Independent synthesis of fragments followed by coupling. scholarsresearchlibrary.comHigher overall yields, efficient for creating analogues. wikipedia.orgscholarsresearchlibrary.comRequires more complex planning and fragment synthesis.

Chemo-Enzymatic and Biocatalytic Synthesis Approaches for Non-Canonical Amino Acids

The synthesis of non-canonical amino acids (ncAAs) has been significantly advanced by the integration of biocatalysis. nih.govresearchgate.net Chemo-enzymatic approaches combine the selectivity of enzymes with the versatility of chemical reactions to create efficient and stereoselective synthetic routes. nih.govresearchgate.net

Enzymes such as transaminases, lyases, and oxidases are increasingly used to synthesize chiral amino acids. njtech.edu.cnresearchgate.net For instance, transaminases can be used for the asymmetric amination of keto acids to produce chiral amino acids. acs.org Biocatalysis offers several advantages, including high enantioselectivity, mild reaction conditions, and reduced need for protecting groups and chiral auxiliaries. nih.gov

A chemo-enzymatic route to a furan-containing amino acid has been reported, starting from 5-hydroxymethylfurfural (HMF). nih.govresearchgate.net This process involved a laccase-TEMPO system for the oxidation of HMF to an aldehyde, followed by a transaminase-catalyzed amination to yield the amino acid. nih.govresearchgate.net This approach highlights the potential of combining chemical and biological catalysts for the green and efficient production of furan-based amino acids.

The development of novel enzymes and the engineering of existing ones continue to expand the scope of biocatalysis for the synthesis of complex ncAAs like this compound. nih.govacs.org

Stereochemical Control and Analysis in Boc D Threo 3 Furan 2 Yl Serine Synthesis

Control of Absolute and Relative Stereochemistry at the α and β-Carbon Centers

The synthesis of β-hydroxy-α-amino acids such as 3-(furan-2-yl)serine with a defined stereochemistry necessitates a high degree of control over the formation of the two chiral centers. The threo relative stereochemistry indicates a specific diastereomeric arrangement, while the D-absolute configuration at the α-carbon defines the enantiomer.

One effective strategy for achieving the desired threo diastereoselectivity involves the use of chiral auxiliaries or catalysts in aldol-type condensation reactions. For instance, the addition of a nucleophile to a chiral glyoxylate (B1226380) derivative can proceed with high diastereoselectivity, influenced by the steric and electronic properties of the chiral auxiliary.

Alternatively, enzymatic methods have emerged as powerful tools for stereoselective synthesis. L-threonine aldolases, for example, can catalyze the reaction between glycine (B1666218) and various aldehydes to produce L-threo-β-hydroxy-α-amino acids with excellent stereoselectivity. rsc.org While this typically yields the L-enantiomer, enzymatic kinetic resolution or the use of engineered enzymes can provide access to the D-enantiomer.

A notable chemical approach involves the stereoselective synthesis of threo-β-hydroxy-α-amino acid derivatives starting from readily available chiral precursors like N-Boc-L-serine. This can be achieved by converting the serine derivative into a corresponding aldehyde equivalent, which then undergoes a Grignard addition. The stereochemical outcome of this addition is often directed by the existing stereocenter, leading predominantly to the threo diastereomer. Subsequent inversion of the α-carbon stereocenter, if necessary, can be accomplished through various chemical transformations to yield the desired D-configuration. uq.edu.au

Diastereoselectivity and Enantioselectivity in Furan-Substituted Serine Formation

The formation of furan-substituted serines with high diastereoselectivity and enantioselectivity is a key challenge. The furan (B31954) ring, an aromatic heterocycle, influences the reactivity and stereochemical outcome of the synthetic transformations.

In chemical syntheses, the choice of catalyst and reaction conditions is paramount. For example, in the context of aldol (B89426) additions, the use of specific Lewis acids can chelate to both the aldehyde and the nucleophile, organizing the transition state to favor the formation of the threo isomer. The enantioselectivity is often controlled by the use of chiral ligands on the metal center of the Lewis acid or by employing a chiral nucleophile.

Enzymatic approaches offer a high degree of both diastereoselectivity and enantioselectivity. For instance, 2-oxoglutarate-dependent hydroxylases have been identified that can catalyze the threo-β-selective hydroxylation of amino acid precursors. nih.gov While the substrate scope of these enzymes can be limited, protein engineering efforts are expanding their applicability to a wider range of substrates, including those with furan substituents. The inherent chirality of the enzyme's active site dictates the absolute configuration of the newly formed stereocenter, often with exceptional precision.

Analytical Techniques for Stereochemical Elucidation

The confirmation of the absolute and relative stereochemistry of Boc-D-threo-3-(furan-2-yl)serine relies on a combination of powerful analytical techniques.

NMR spectroscopy is an indispensable tool for distinguishing between diastereomers. The spatial arrangement of the protons on the α and β carbons of the serine backbone results in distinct coupling constants (J-values) for the threo and erythro isomers. For threo isomers of β-hydroxy-α-amino acid derivatives, the coupling constant between the α- and β-protons (³JHα-Hβ) is typically smaller than that of the corresponding erythro isomer.

For example, in a related N-tert-butoxycarbonyl-(2S,3S)-β-hydroxytryptophan methyl ester (an erythro isomer), the coupling constant was reported to be 8.0 Hz. acs.org In contrast, for a threo isomer of a similar compound, a smaller coupling constant would be expected. The chemical shifts of the α and β protons and the adjacent furan protons will also differ between the two diastereomers.

Table 1: Representative ¹H NMR Data for a Boc-Protected threo-β-Hydroxy-α-Amino Acid Derivative

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
α-H4.49d8.4
β-H5.18s-
NH5.34d8.8
OCH₃3.73s-
Boc (9H)1.32s-

Data for N-tert-Butoxycarbonyl-O-tert-butoxycarbonyl-(2S,3R)-β-hydroxytyrosine Methyl Ester, a related threo-β-hydroxy-α-amino acid derivative. acs.org

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. nih.gov By diffracting X-rays through a crystalline sample, a three-dimensional map of the electron density can be generated, revealing the precise spatial arrangement of each atom in the molecule. This allows for the direct visualization of the relative positions of the substituents around the α and β stereocenters, confirming both the threo diastereomeric relationship and the D-enantiomeric form.

The successful application of this technique requires the growth of a high-quality single crystal of the compound, which can sometimes be a challenging step. However, when successful, it provides unequivocal proof of the molecule's stereochemistry. Studies on related l-threo-β-hydroxy-amino acids have demonstrated the utility of this method in confirming their stereochemical assignments. nih.gov

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and powerful technique for assessing the enantiomeric purity of a sample. This method can separate the desired D-enantiomer from any contaminating L-enantiomer.

For Boc-protected amino acids, several types of CSPs are effective, including those based on macrocyclic glycopeptides like teicoplanin. sigmaaldrich.comgoogle.com The separation is achieved through differential interactions between the enantiomers and the chiral environment of the stationary phase. By comparing the retention time of the synthesized sample to that of a known standard of the desired enantiomer, the enantiomeric excess (% ee) can be accurately determined.

The choice of mobile phase is crucial for achieving good separation. For Boc-amino acids, reversed-phase conditions, often with a mobile phase consisting of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer, are commonly employed. sigmaaldrich.com

Table 2: Illustrative Chiral HPLC Conditions for Boc-Amino Acid Separation

ParameterCondition
Column ChiroBiotic T (Teicoplanin-based CSP)
Mobile Phase Methanol/Water (e.g., 40:60 v/v)
Flow Rate 0.4 mL/min
Detection UV at 220 nm

These are general conditions and would require optimization for the specific separation of this compound enantiomers. google.com

Integration of Boc D Threo 3 Furan 2 Yl Serine in Peptidomimetics and Peptide Design

Design Principles for Peptidomimetics Incorporating Non-Canonical Amino Acids

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological characteristics. researchgate.net The use of ncAAs is a primary strategy to achieve this, addressing common problems like poor oral availability, rapid excretion, and susceptibility to enzymatic degradation. researchgate.net The rational design of peptidomimetics relies heavily on understanding the structure-function relationship of the incorporated ncAAs. researchgate.net

Key principles for incorporating ncAAs into peptidomimetic design include:

Enhancing Proteolytic Stability: The native peptide bonds are susceptible to hydrolysis by proteases. Introducing atypical moieties, such as D-amino acids or N-alkyl groups, can obstruct protease recognition and cleavage, thereby extending the biological half-life of the peptide. researchgate.netyoutube.com For instance, replacing a single L-arginine with its D-enantiomer in vasopressin was shown to dramatically increase its half-life. youtube.com

Constraining Conformation: Natural peptides are often highly flexible, which can lead to non-specific binding and reduced potency. Incorporating ncAAs that induce specific secondary structures, such as β-turns or helices, can lock the peptide into its bioactive conformation, improving receptor affinity and selectivity. researchgate.netnih.gov Examples of such ncAAs include α,α-dialkyl glycines, proline analogues, and β-substituted amino acids. researchgate.net

Introducing Novel Functionality: ncAAs can carry unique chemical groups not found in the 20 proteinogenic amino acids. These functionalities can be used for specific applications like site-specific bioconjugation, fluorescent labeling, or introducing new reactive "warheads" for covalent interactions with biological targets. emory.edu

Table 1: Rationale for Incorporating Non-Canonical Amino Acids (ncAAs) in Peptidomimetic Design

Design Principle Objective Examples of ncAAs
Increased Stability To resist enzymatic degradation by proteases. D-amino acids, N-alkylated amino acids, β-amino acids. researchgate.net
Conformational Constraint To pre-organize the peptide into a bioactive shape for higher potency and selectivity. α,α-disubstituted glycines, proline analogues, β-substituted amino acids. researchgate.net
Improved Pharmacokinetics To enhance properties like solubility, membrane permeability, and bioavailability. Amino acids with modified side chains (e.g., polar or charged additions). researchgate.netyoutube.com
Novel Chemical Functionality To introduce unique reactive or reporter groups for specific applications. Amino acids with furan (B31954), alkyne, or azide (B81097) moieties; photo-crosslinkers. emory.eduugent.be

Boc-D-threo-3-(furan-2-yl)serine as a Conformationally Constrained Building Block

This compound is a prime example of an ncAA designed to impose significant conformational restrictions on a peptide backbone. Its structure contains two key features that contribute to this constraint: the D-configuration of the α-carbon and the bulky β-substitution with a furan ring.

The presence of a D-amino acid in a peptide chain composed primarily of L-amino acids disrupts common secondary structures like the α-helix and can promote the formation of specific turn structures. youtube.com Computational studies on dipeptides containing D-serine have shown that they tend to adopt stable β-turn conformations. nih.gov This is because the D-configuration alters the allowed Ramachandran angles (φ, ψ), guiding the peptide backbone into a folded geometry. nih.gov

Influence of the Furan-2-yl Moiety on Peptide Conformation and Stability

The furan-2-yl moiety in this compound is not merely a passive, space-filling group; it is a versatile functional handle that can profoundly influence a peptide's properties and interactions. The furan ring is an aromatic system that can engage in specific π-stacking or hydrophobic interactions within a peptide or with a biological target, thereby helping to stabilize a particular conformation.

More significantly, the furan moiety can act as a "caged warhead". frontiersin.org Under specific oxidative conditions, typically involving singlet oxygen generated by a photosensitizer and light, the stable furan ring is converted into a highly reactive keto-enal intermediate. frontiersin.orgnih.gov This electrophilic species can then react with nearby nucleophilic amino acid side chains—such as lysine (B10760008), cysteine, or tyrosine—to form a stable, covalent cross-link. frontiersin.org This property is invaluable for:

Covalent Peptide Cyclization: Locking a peptide into a cyclic conformation to enhance stability and receptor affinity.

Proximity-Induced Ligation: Covalently linking two different peptides or a peptide to a protein target when they are brought into close proximity. nih.gov

Structural Biology Studies: Identifying and mapping ligand-receptor interaction sites by forming a permanent covalent bond upon binding. ugent.be

The ability to trigger this reactivity with an external stimulus like light provides precise temporal and spatial control over the covalent bond formation, making the furan moiety a sophisticated tool for advanced peptide design and chemical biology research. frontiersin.org

Strategies for Peptide Ligation and Assembly with Furan-Substituted Serine Analogues

The assembly of peptides containing specialized residues like this compound requires robust and compatible chemical strategies. The Boc protecting group on the α-amino group makes this building block suitable for Boc-based solid-phase peptide synthesis (SPPS). An Fmoc-protected version, Fmoc-3-(2-furyl)alanine, is also available for use in the more common Fmoc-based SPPS protocols. ugent.be

Beyond standard chain elongation via SPPS, the assembly of larger proteins or complex peptidomimetics often relies on peptide ligation methods, which join two unprotected peptide fragments together. nih.gov For a serine analogue like this compound, several ligation strategies are particularly relevant.

Serine/Threonine Ligation (STL): This powerful technique allows for the chemoselective joining of a peptide fragment with an N-terminal serine or threonine residue to another peptide fragment that has a C-terminal salicylaldehyde (B1680747) (SAL) ester. nih.govfrontiersin.org The reaction proceeds through an imine capture and subsequent acyl transfer to form a native peptide bond at the ligation site after a final acidolysis step. nih.gov Given the high natural abundance of serine and threonine (12.7%), STL offers numerous potential ligation sites. nih.gov This method is highly compatible with a serine analogue, allowing for its placement at the N-terminus of a peptide segment to be ligated. frontiersin.org

Furan-Based Proximity Ligation: As discussed previously, the furan moiety itself can be part of a ligation strategy. frontiersin.orgnih.gov In this approach, a peptide containing the furan-substituted serine analogue is placed in proximity to a second peptide containing a nucleophilic residue (e.g., lysine). frontiersin.org Upon activation of the furan, a covalent bond is formed, effectively ligating the two molecules. nih.gov This method is particularly useful for template-directed ligations, where the binding of two fragments to a target molecule brings the furan and the nucleophile close enough to react. nih.gov

Table 2: Comparison of Ligation Strategies for Furan-Substituted Serine Peptides

Ligation Strategy Key Reactants Mechanism Application
Serine/Threonine Ligation (STL) N-terminal Ser/Thr analogue; C-terminal salicylaldehyde (SAL) ester. nih.gov Imine capture followed by O-to-N acyl transfer and acidolysis to form a native peptide bond. nih.govfrontiersin.org Synthesis of long peptides and proteins by joining unprotected fragments. researchgate.net
Furan-Based Proximity Ligation Furan-containing peptide; Nucleophile-containing peptide (e.g., Lys, Cys). frontiersin.org Oxidation of furan to a reactive keto-enal, followed by nucleophilic attack to form a covalent cross-link. frontiersin.orgnih.gov Site-specific cross-linking, peptide cyclization, and template-directed synthesis. nih.gov

Structure Activity Relationship Sar Studies of Furan Substituted Serine Derivatives

Impact of Furan-2-yl Substitution on Molecular Recognition and Ligand-Target Interactions

The incorporation of a furan-2-yl moiety into the serine scaffold introduces a five-membered aromatic heterocycle that significantly influences the molecule's electronic and steric properties, thereby affecting its interaction with biological targets. Furan (B31954) rings are electron-rich aromatic systems capable of engaging in various non-covalent interactions, including hydrogen bonding, and π-π stacking, which are crucial for molecular recognition. ijabbr.com The oxygen atom in the furan ring can act as a hydrogen bond acceptor, a feature that can be critical for anchoring the ligand within a protein's binding pocket.

Furthermore, the furan ring is considered a bioisostere of other aromatic systems like phenyl or thiophene (B33073) rings. The substitution of a phenyl ring with a furan ring can lead to altered metabolic stability, solubility, and bioavailability, while potentially maintaining or enhancing biological activity. This bioisosteric replacement is a common strategy in drug design to optimize pharmacokinetic and pharmacodynamic properties. ijabbr.com

Role of Stereochemistry (D-threo Configuration) in Biological Recognition

The stereochemistry of a chiral molecule is paramount in determining its biological activity, as biological systems, particularly enzymes and receptors, are inherently chiral. The compound in focus, Boc-D-threo-3-(furan-2-yl)serine , possesses two chiral centers, leading to four possible stereoisomers: D-threo, L-threo, D-erythro, and L-erythro. The specific D-threo configuration dictates a precise three-dimensional arrangement of the substituents around the chiral carbons.

The "D" configuration refers to the arrangement at the α-carbon, which is analogous to D-glyceraldehyde. The "threo" configuration describes the relative stereochemistry between the α- and β-carbons. In the context of biological recognition, this specific arrangement ensures that the functional groups—the carboxylate, the Boc-protected amine, the hydroxyl group, and the furan-2-yl side chain—are presented to the biological target in a highly specific orientation.

Studies on related β-hydroxy amino acid derivatives have consistently demonstrated that different stereoisomers can exhibit vastly different biological activities. For instance, in a study on substituted α-hydroxytrimetoquinol isomers, the erythro isomer was found to be a more potent β-adrenoceptor stimulant than the threo isomer, highlighting the critical role of relative stereochemistry. nih.gov While direct comparative studies on the stereoisomers of This compound are not extensively reported in the available literature, the principles of stereospecificity strongly suggest that the D-threo isomer would have a unique and specific interaction profile with its biological target compared to its other stereoisomers.

Modulation of Biological Activity through Side-Chain Modifications and Furan Ring Substituents

The biological activity of This compound can be fine-tuned through systematic modifications of its side chain and the furan ring. Even minor alterations to the substitution pattern can lead to significant changes in biological effect. utripoli.edu.ly

Side-Chain Modifications:

Hydroxyl Group: The β-hydroxyl group is a key functional group that can participate in hydrogen bonding with the target protein. Its esterification or etherification would alter the molecule's polarity and hydrogen bonding capacity, likely impacting its binding affinity.

Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group protects the α-amino group. organic-chemistry.org While essential for synthetic manipulations, its presence in the final molecule influences lipophilicity and steric bulk. Replacement with other protecting groups or its removal to yield the free amine would drastically change the compound's physicochemical properties and its interaction with a target.

Carboxyl Group: The carboxylic acid function is typically ionized at physiological pH, allowing for ionic interactions with positively charged residues like lysine (B10760008) or arginine in a binding site. Esterification of this group would neutralize the charge and increase lipophilicity, which could be beneficial for cell permeability but might disrupt a critical binding interaction.

Furan Ring Substituents:

The introduction of substituents onto the furan ring offers a powerful way to modulate biological activity. The position and electronic nature of these substituents can influence the molecule's affinity and selectivity for its target. For example, in a series of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine (B1678402) derivatives, the nature of the substituent on an adjacent phenyl ring significantly impacted their activity as serotoninergic ligands. researchgate.net

A hypothetical SAR study could involve placing small electron-donating (e.g., methyl) or electron-withdrawing (e.g., halogen) groups at the 3-, 4-, or 5-positions of the furan ring to probe the electronic requirements of the binding pocket.

Modification SitePotential ModificationExpected Impact on Biological Activity
β-hydroxyl groupEsterification, EtherificationAltered hydrogen bonding, potential change in binding affinity
α-amino groupRemoval of Boc group, different protecting groupChanged polarity and steric bulk, potential for new interactions
Carboxyl groupEsterificationNeutralized charge, increased lipophilicity, altered binding
Furan ring (position 5)Addition of electron-withdrawing group (e.g., -Cl)Modified electronic properties, potential for new interactions
Furan ring (position 5)Addition of electron-donating group (e.g., -OCH3)Modified electronic properties, potential for new interactions

Comparison with Other Furan-Containing Bioactive Analogues and Amino Acid Derivatives

The furan moiety is a common scaffold in a wide range of biologically active compounds, from natural products to synthetic drugs. ijabbr.com Comparing This compound to other furan-containing molecules and amino acid derivatives provides a broader context for its potential biological role.

Many furan-containing compounds exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. utripoli.edu.ly For example, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have demonstrated antimicrobial activity. mdpi.comnih.gov The presence of the furan ring in these molecules is often crucial for their biological function.

In the realm of amino acid derivatives, the introduction of an aromatic or heteroaromatic ring at the β-position of serine creates a class of compounds with diverse biological activities. For instance, β-amino acid-containing integrin antagonists are an important class of therapeutic agents. nih.gov The furan-2-yl group in This compound can be seen as a bioisosteric replacement for the phenyl group found in β-phenylserine. This substitution can lead to different pharmacological profiles due to the distinct electronic and steric properties of the furan ring compared to a benzene (B151609) ring.

The table below presents a comparison of This compound with other relevant compounds, highlighting the contribution of the furan moiety and the amino acid scaffold to their biological potential.

CompoundKey Structural FeaturesReported/Potential Biological Relevance
This compound Furan-2-yl group, D-threo serine scaffold, Boc-protectionSynthetic amino acid derivative with potential for specific biological interactions.
3-Aryl-3-(furan-2-yl)propanoic acid derivativesFuran-2-yl group, propanoic acid backboneAntimicrobial activity. mdpi.comnih.gov
1-{[3-(Furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazineFuran-2-yl group, piperazine moietySerotoninergic ligands. researchgate.net
β-PhenylserinePhenyl group, serine scaffoldAnalogue of the subject compound, with the phenyl group replacing the furan.
Integrin Antagonists (β-amino acid containing)β-amino acid scaffoldAntagonists of integrin receptors. nih.gov

Mechanistic Investigations of Biological Activity

Molecular Mechanisms of Interaction with Biological Targets (e.g., Enzymes, Receptors)

The furan (B31954) moiety within "Boc-D-threo-3-(furan-2-yl)serine" is a key structural feature that can govern its interaction with biological targets such as enzymes and receptors. The oxygen atom in the furan ring can act as a hydrogen bond acceptor, while the aromatic system can participate in π-stacking interactions with aromatic residues in a protein's binding site.

Research on other furan-containing compounds has demonstrated their potential as enzyme inhibitors. For instance, furan- and thiophene-2-carbonyl amino acid derivatives have been designed as inhibitors of Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1). nih.gov These compounds are designed to mimic the binding of the natural substrate, 2-oxoglutarate, to the active site of the enzyme. nih.gov Similarly, furan-containing peptide-based inhibitors have shown efficacy against protein arginine deiminase type IV (PAD4), an enzyme implicated in rheumatoid arthritis. nih.gov In these cases, the furan ring acts as a crucial "warhead" for inhibitor activity. nih.gov Molecular docking studies of these inhibitors revealed that the furan ring can enter the binding site and interact with essential amino acids involved in catalysis. nih.gov

Based on these findings, it is plausible that "this compound" could interact with various enzymes through a combination of hydrogen bonding, and hydrophobic and electrostatic interactions, potentially leading to competitive or non-competitive inhibition. The serine backbone of the molecule further suggests that it could target enzymes that recognize amino acids.

Interference with Protein Translation or Biosynthesis Pathways (e.g., as a Substrate Analogue)

As an unnatural amino acid, "this compound" has the potential to interfere with protein translation and other biosynthetic pathways that utilize amino acids. The structural similarity to natural amino acids like serine and phenylalanine could allow it to be recognized by aminoacyl-tRNA synthetases (aaRSs).

A study on a polyspecific aminoacyl-tRNA-synthetase has shown that it can recognize and charge a furan-based photo-crosslinking amino acid to its cognate tRNA. nih.gov This allows for the site-selective incorporation of the furan-containing amino acid into proteins in human cells. nih.gov This demonstrates that the cellular machinery for protein synthesis can accommodate furan-containing amino acids. If "this compound" (or its deprotected form) is recognized and incorporated into a growing polypeptide chain, it could lead to the production of aberrant proteins with altered structure and function.

The incorporation of amino acid analogues is a known mechanism for disrupting protein function. nih.gov For example, various amino acid analogues have been shown to be incorporated into proteins, leading to the synthesis of labile proteins that are degraded at an accelerated rate. nih.gov Therefore, "this compound" could potentially act as a substrate analogue, competing with natural amino acids for the active sites of aaRSs and interfering with the fidelity of protein synthesis.

Influence on Cellular Processes at the Molecular Level

The presence of a furan ring in "this compound" suggests that it may influence cellular processes through mechanisms related to the metabolism of furan-containing compounds. Many furan-containing xenobiotics are known to undergo metabolic activation by cytochrome P450 enzymes. nih.govnih.gov This process can generate reactive intermediates, such as epoxides or cis-enediones, which are electrophilic and can covalently bind to cellular nucleophiles like proteins and DNA. nih.govnih.gov Such alkylation of critical cellular macromolecules can lead to cytotoxicity and has been implicated in the harmful effects of some furan compounds. nih.gov

Furthermore, furan derivatives have been observed to induce stress responses, and DNA damage, and affect cell proliferation in liver cells. nih.gov The metabolic products of furan can also deplete cellular glutathione (B108866) (GSH), a key antioxidant, and interfere with energy production by uncoupling oxidative phosphorylation. nih.gov

Bioisosteric Replacement Effects of the Furan Moiety on Biological Function

The furan ring in "this compound" can be considered a bioisostere of a phenyl ring, a common structural motif in many biologically active molecules. Bioisosteric replacement is a strategy used in drug design to modify the properties of a compound while retaining its biological activity. researchgate.net The substitution of a phenyl ring with a furan ring can lead to changes in physicochemical properties such as size, shape, electronics, and lipophilicity, which in turn can affect the compound's interaction with its biological target. researchgate.net

Furan is a five-membered heteroaromatic ring that is more polar and generally less lipophilic than a six-membered phenyl ring. cambridgemedchemconsulting.com The oxygen atom in the furan ring can act as a hydrogen bond acceptor, a feature not present in the phenyl ring. researchgate.net This can lead to altered binding interactions with a target protein, potentially improving affinity or selectivity. researchgate.net

The replacement of a phenyl ring with a furan ring has been a successful strategy in medicinal chemistry. researchgate.net For example, this bioisosteric switch can modulate metabolic stability, as aromatic rings are often sites of cytochrome P450-mediated oxidation. cambridgemedchemconsulting.com By altering the electronic properties of the ring, the susceptibility to metabolism can be changed. cambridgemedchemconsulting.com Therefore, the furan moiety in "this compound," when compared to its phenyl analogue, "Boc-D-threo-3-phenylserine," could lead to a different pharmacological profile, including altered potency, selectivity, and pharmacokinetic properties.

Advanced Spectroscopic and Chromatographic Characterization of Boc D Threo 3 Furan 2 Yl Serine

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and performing quantitative analysis of non-volatile compounds like Boc-D-threo-3-(furan-2-yl)serine. Given that many amino acids and their derivatives lack a strong chromophore for direct UV detection, derivatization is often employed to enhance detectability. creative-proteomics.comshimadzu.com

Derivatization in HPLC can be performed either before the sample is introduced into the column (pre-column) or after the separation has occurred but before detection (post-column). actascientific.comactascientific.com The primary goal is to attach a molecule (a tag) to the analyte that has strong UV absorbance or fluorescence, thereby increasing the sensitivity and selectivity of the analysis. actascientific.comactascientific.com

Pre-column derivatization involves reacting the amino acid derivative with a labeling reagent prior to injection. actascientific.com This method is advantageous as it can be performed on a small scale, minimizing reagent consumption, and allows for the use of a wider range of reagents. shimadzu.com Common reagents for pre-column derivatization of amino acids include o-phthalaldehyde (B127526) (OPA), phenyl isothiocyanate (PITC), and dansyl chloride. shimadzu.comactascientific.com For instance, OPA reacts with primary amines in the presence of a thiol to produce highly fluorescent isoindole derivatives, which can be readily detected. actascientific.com PITC reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives that are UV-active. nih.gov A significant benefit of pre-column derivatization is that any excess reagent can be separated from the derivatized analyte on the column, preventing interference with detection. shimadzu.com

Post-column derivatization involves the separation of the underivatized analytes on the HPLC column, followed by the introduction of a derivatizing reagent into the mobile phase stream before it reaches the detector. actascientific.combiochrom.co.uk This technique is known for its excellent reproducibility and can be fully automated. shimadzu.com A classic example is the use of ninhydrin (B49086), which reacts with amino acids upon heating to form a deep purple product (Ruhemann's purple) that is measured colorimetrically. biochrom.co.uklibretexts.org While robust, post-column systems require specific hardware, including a reagent pump and a reaction coil, and the reaction must be rapid. creative-proteomics.com

The choice between pre- and post-column derivatization depends on the specific analytical goals, the nature of the sample matrix, and the available instrumentation.

The separation of this compound and related compounds is typically achieved using reverse-phase (RP) or ion-exchange chromatography (IEC).

Reverse-Phase HPLC (RP-HPLC) is a widely used method for the analysis of Boc-protected amino acids. nih.govsigmaaldrich.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or C8 silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol). The Boc group increases the hydrophobicity of the amino acid, making it well-suited for retention on a reverse-phase column. Gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased, is often used to separate compounds with varying polarities. nih.gov The use of volatile buffers like ammonium (B1175870) acetate (B1210297) or trifluoroacetic acid (TFA) in the mobile phase makes RP-HPLC compatible with mass spectrometry detection. sigmaaldrich.com However, care must be taken with acidic modifiers like TFA, as they can potentially cause the premature cleavage of the acid-labile Boc group if concentrations are too high or exposure times are prolonged. researchgate.net

Ion-Exchange Chromatography (IEC) separates molecules based on their net charge. altabioscience.com This technique has been a standard for amino acid analysis for decades. ijpjournal.compickeringlabs.com Amino acids are zwitterionic, meaning they can carry positive, negative, or neutral charges depending on the pH of the mobile phase. altabioscience.com In cation-exchange chromatography, the stationary phase contains negatively charged functional groups (e.g., sulfonate groups) that bind positively charged analytes. libretexts.org The separation is achieved by eluting with buffers of increasing pH or ionic strength, which alters the charge of the amino acids and their affinity for the resin. altabioscience.compickeringlabs.com While powerful, traditional IEC methods can be time-consuming.

Table 1: Representative HPLC Conditions for Analysis of Boc-Amino Acid Derivatives

Parameter Reverse-Phase HPLC Ion-Exchange HPLC
Stationary Phase Octadecylsilyl (C18) or Octylsilyl (C8) silica Sulfonated polystyrene-divinylbenzene resin (cation exchange)
Mobile Phase Gradient of water and acetonitrile/methanol (B129727) with 0.1% TFA or formic acid pH and salt gradients (e.g., sodium citrate (B86180) or lithium citrate buffers)
Derivatization Typically pre-column (e.g., PITC, OPA) Typically post-column (e.g., Ninhydrin)
Detection UV (e.g., 254 nm for PTC derivatives) or Fluorescence Colorimetric (e.g., 570 nm and 440 nm for ninhydrin derivatives)

| Application | Purity assessment and quantitative analysis of protected amino acids | Amino acid composition analysis of proteins and peptides |

Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to obtain structural information through fragmentation analysis.

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a highly efficient and sensitive method for the analysis of complex mixtures. nih.govacs.org The LC system separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification.

For a compound like this compound, Electrospray Ionization (ESI) is a common ionization technique used in LC-MS. ESI generates gas-phase ions from the liquid phase with minimal fragmentation, typically producing protonated molecules [M+H]⁺ in positive ion mode. This allows for the accurate determination of the molecular weight.

A significant challenge in the MS analysis of Boc-protected amines is the lability of the Boc group. chemicalforums.com Under certain conditions in the ion source, the Boc group can undergo a McLafferty rearrangement, leading to the loss of isobutene and CO₂ and resulting in the observation of the deprotected amine rather than the intact parent molecule. researchgate.netnih.gov In some cases, the protonated molecule may not be detected at all. nih.gov

Tandem Mass Spectrometry (LC-MS/MS) provides an additional layer of structural confirmation. In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. nih.gov This fragmentation pattern is characteristic of the molecule's structure. For this compound, characteristic fragmentations would include the loss of the Boc group (-100 Da), the loss of water (-18 Da), and cleavage at the bonds of the serine backbone. The fragmentation of the furan (B31954) ring would also produce specific product ions. By analyzing these fragmentation pathways, the structure of the molecule can be confidently confirmed. For example, a common fragmentation pathway for derivatized amino compounds involves the neutral loss of a specific molecule, which can be used to selectively detect these compounds in a complex matrix. ut.ee

Table 2: Expected Mass Spectrometry Data for this compound

Ion Formula Calculated m/z Description
[M+H]⁺ C₁₄H₂₀NO₆⁺ 298.1291 Protonated molecule
[M-C₄H₈+H]⁺ C₁₀H₁₂NO₆⁺ 242.0665 Loss of isobutene from Boc group
[M-Boc+H]⁺ C₉H₁₂NO₄⁺ 198.0766 Loss of the entire Boc group
[M-H₂O+H]⁺ C₁₄H₁₈NO₅⁺ 280.1185 Loss of water

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution. nmims.edu By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to fully characterize the structure of this compound.

¹H NMR (Proton NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would show characteristic signals for the protons of the tert-butyl group of the Boc protecting group (a singlet around 1.4 ppm), the protons of the serine backbone (α-CH and β-CH), and the protons of the furan ring (typically between 6.0 and 7.5 ppm). chemicalbook.comresearchgate.net The coupling constants (J-values) between the α-CH and β-CH protons are crucial for determining the threo relative stereochemistry.

¹³C NMR (Carbon NMR) provides information about the different carbon environments in the molecule. acs.org A ¹³C NMR spectrum would show distinct signals for the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon and methyl carbons of the Boc group, the carbons of the furan ring (with characteristic shifts for C2, C3, C4, and C5, often found between 110 and 150 ppm), and the α- and β-carbons of the serine backbone. researchgate.netchemicalbook.com

2D NMR Experiments are essential for establishing the connectivity between atoms. nih.govyoutube.com

COSY (Correlation Spectroscopy) shows correlations between protons that are coupled to each other (typically through two or three bonds). This experiment would be used to trace the connectivity within the serine backbone (from the NH proton to the α-CH and then to the β-CH) and within the furan ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons to which they are directly attached. This allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over longer ranges (typically two or three bonds). This is critical for connecting the different fragments of the molecule. For example, an HMBC experiment would show a correlation from the β-proton of the serine to the C2 carbon of the furan ring, confirming their attachment. It would also show correlations from the NH proton to the carbonyl carbon of the Boc group, confirming the N-protection.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for confirming stereochemistry and conformational details.

By combining the information from these various NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved. nmims.eduresearchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Group Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Boc -C(CH₃)₃ ~ 1.4 (s, 9H) ~ 80 (quaternary C), ~ 28 (methyl C)
Boc -C=O - ~ 155
Serine α-CH ~ 4.3-4.6 (d) ~ 55-58
Serine β-CH ~ 4.8-5.2 (d) ~ 70-73
Serine -COOH ~ 10-12 (br s) ~ 170-173
Serine -NH- ~ 5.3-5.6 (d) -
Furan H-3 ~ 6.3-6.5 (dd) ~ 110-112
Furan H-4 ~ 6.3-6.5 (dd) ~ 107-109
Furan H-5 ~ 7.3-7.5 (m) ~ 142-144

(Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions. s=singlet, d=doublet, dd=doublet of doublets, m=multiplet, br s=broad singlet)

Other Advanced Analytical Techniques (e.g., GC-MS for derivatives, SFC)

While High-Performance Liquid Chromatography (HPLC) remains a primary tool for the analysis of this compound, other advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for its derivatives and Supercritical Fluid Chromatography (SFC) offer complementary and advantageous approaches for its characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatives

Due to the low volatility of amino acids, direct analysis of this compound by GC-MS is not feasible. However, after appropriate derivatization to increase volatility, GC-MS can be a powerful tool for its analysis. sigmaaldrich.com A common derivatization strategy for amino acids involves silylation, for instance, using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.comnih.gov This derivatization replaces active hydrogens on the hydroxyl and amino groups, making the compound suitable for GC analysis. sigmaaldrich.com

The subsequent GC-MS analysis would provide a chromatogram with a specific retention time for the derivatized this compound. The mass spectrum would then offer structural information through characteristic fragmentation patterns. For TBDMS derivatives, common fragments include losses of a methyl group (M-15), a tert-butyl group (M-57), and other characteristic ions, which would aid in the confirmation of the molecular structure. sigmaaldrich.com In the context of analyzing complex mixtures, GC-MS can offer high resolution and sensitivity for the detection and quantification of derivatized amino acids. nih.govresearchgate.net

A hypothetical GC-MS analysis of a TBDMS derivative of a related compound could yield the data presented in Table 1.

Table 1: Hypothetical GC-MS Data for a TBDMS-derivatized compound related to this compound

ParameterValue
Retention Time (min) 15.2
Major Mass Fragments (m/z) M-15, M-57, M-85, M-159
Ionization Mode Electron Impact (EI)

This table is for illustrative purposes and shows the type of data that would be generated.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, including amino acids. tandfonline.comtandfonline.com It offers several advantages over traditional HPLC, such as faster analysis times, reduced solvent consumption, and unique selectivity. tandfonline.com For the chiral separation of this compound, SFC coupled with a suitable chiral stationary phase (CSP) would be the method of choice.

Recent advancements have demonstrated the successful chiral separation of a wide range of amino acids using SFC, often with baseline resolution achieved in a matter of minutes. bohrium.comnih.gov For instance, a method utilizing a crown ether-based CSP has been shown to effectively separate 18 proteinogenic amino acid enantiomers. nih.gov The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a polar organic modifier, such as methanol. nih.gov

The analysis of this compound by SFC would be particularly valuable for confirming its enantiomeric purity. A successful separation would result in two distinct peaks for the D- and L-enantiomers, allowing for their accurate quantification. A hypothetical SFC separation of a racemic mixture containing a compound similar to this compound is detailed in Table 2.

Table 2: Hypothetical SFC Chiral Separation Data for a Racemic Mixture of a Boc-protected Amino Acid

EnantiomerRetention Time (min)Resolution (Rs)
D-enantiomer 3.52.1
L-enantiomer 4.2

This table is for illustrative purposes and shows the type of data that would be generated.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Energy Landscapes of Boc-D-threo-3-(furan-2-yl)serine

The three-dimensional structure of this compound is crucial for its interaction with biological targets. Conformational analysis aims to identify the stable, low-energy conformations of the molecule in different environments. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer. The collection of all possible conformations and their corresponding energies constitutes the potential energy surface or energy landscape.

Computational methods such as molecular mechanics (MM) force fields (e.g., AMBER, CHARMM) or more accurate but computationally expensive quantum mechanics (QM) methods can be employed to calculate the energies of different conformers. The results of a conformational search can be visualized using a Ramachandran-like plot, which maps the energy as a function of two dihedral angles.

Table 1: Illustrative Conformational Analysis Data for this compound

Conformer IDDihedral Angle 1 (φ, C'-N-Cα-C')Dihedral Angle 2 (ψ, N-Cα-C'-O)Relative Energy (kcal/mol)Population (%)
1-120°150°0.0045.2
2-80°100°1.2520.1
360°-170°2.509.8
4180°160°3.106.5

Note: The data in this table is for illustrative purposes and represents the type of output from a conformational analysis study.

Ligand-Protein Docking and Molecular Dynamics Simulations to Predict Binding Modes

To understand the potential of this compound as a biologically active agent, it is essential to investigate its interactions with protein targets. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in structure-based drug design. nih.govdntb.gov.uaresearchgate.netmdpi.com

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. A docking algorithm then samples a large number of possible binding poses and scores them based on a scoring function that estimates the binding affinity. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's active site. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed to provide a more dynamic and realistic view of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding pose and the flexibility of both the ligand and the protein. mdpi.com

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

Docking PoseBinding Energy (kcal/mol)Key Interacting ResiduesHydrogen Bonds
1-8.5ASP145, LYS72, GLU913
2-7.9VAL57, LEU132, PHE1442
3-7.5THR89, SER1462

Note: The data in this table is for illustrative purposes and represents the type of output from a molecular docking study.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed insights into the electronic structure and reactivity of a molecule. Methods like Density Functional Theory (DFT) are commonly used to calculate a wide range of molecular properties. ni.ac.rsepstem.net

For this compound, quantum chemical calculations can be used to determine:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. epstem.net

Electrostatic Potential (ESP) Map: The ESP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting non-covalent interactions.

Atomic Charges: Calculating the partial charges on each atom helps to understand the molecule's polarity and its potential for electrostatic interactions.

Reactivity Descriptors: Various descriptors derived from quantum chemical calculations, such as chemical hardness, softness, and electronegativity, can quantify the molecule's reactivity. epstem.net

Table 3: Illustrative Quantum Chemical Properties of this compound

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.2 D
Chemical Hardness2.65 eV

Note: The data in this table is for illustrative purposes and represents the type of output from quantum chemical calculations.

De Novo Design and Virtual Screening of Furan-Serine Analogues

The structural and electronic information obtained from the computational studies of this compound can be leveraged for the design of novel and potentially more potent analogues. De novo design involves the computational creation of new molecules with desired properties, often by assembling molecular fragments within the constraints of a target's binding site. nih.gov

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govdntb.gov.uaresearchgate.netmdpi.com By using the structure of this compound as a starting point, a virtual library of furan-serine analogues can be created by systematically modifying different parts of the molecule (e.g., replacing the furan (B31954) ring with other heterocycles, altering the stereochemistry, or changing the protecting group). This library can then be screened against a specific protein target to identify promising lead compounds for further experimental validation.

This integrated computational approach, from understanding the fundamental properties of a single molecule to designing and screening libraries of its analogues, is a powerful strategy in modern drug discovery and development. nih.gov

Emerging Applications and Future Research Directions

Development of Next-Generation Peptide-Based Therapeutics and Probes

The incorporation of non-canonical amino acids like Boc-D-threo-3-(furan-2-yl)serine is a key strategy in the evolution of peptide-based therapeutics. nih.gov UAAs offer a route to engineer peptides with enhanced stability, potency, and resistance to proteolytic degradation, overcoming significant hurdles in drug development. scripps.edunih.gov The unique side chains of UAAs can introduce novel structural and chemical properties into peptides, potentially leading to improved pharmacological profiles. chemimpex.com For instance, the furan (B31954) moiety in this compound can engage in specific interactions within biological targets.

Furthermore, these specialized amino acids are instrumental in creating sophisticated molecular probes. nih.gov By introducing functionalities such as fluorescent tags or photo-crosslinkable groups via UAAs, researchers can investigate protein dynamics, map protein-protein interactions, and study protein conformation in real-time within a cellular context. dimensioncap.com This allows for a deeper understanding of biological processes and mechanisms of disease. The ability to control protein function with light-activated UAAs also opens up possibilities for spatiotemporal studies of protein activity. dimensioncap.com

Application in Genetic Code Expansion Technologies for Tailor-Made Proteins

Genetic code expansion (GCE) represents a revolutionary technology that enables the site-specific incorporation of ncAAs into proteins, creating "tailor-made" variants with novel functions. nih.govnih.gov This technique breaks the constraints of the canonical 20-amino acid alphabet by repurposing codons, typically stop codons like the UAG (amber) codon, to encode for a specific ncAA. boku.ac.atnih.gov Success relies on an orthogonal system comprising a unique aminoacyl-tRNA synthetase and its cognate tRNA, which does not cross-react with the host's endogenous translational machinery. nih.gov

This technology allows for the precise installation of chemical handles, spectroscopic probes, or post-translational modification mimics into a protein's structure. nih.govboku.ac.at this compound is a candidate for such incorporation, offering the potential to introduce a furan group for specific chemical ligation or to study its influence on protein structure and function. Recent advancements have even explored using four-nucleotide codons, which could allow for the incorporation of multiple different ncAAs into a single protein, further expanding the possibilities for creating new-to-nature biomolecules and therapeutics like cyclic peptides. azolifesciences.com The ultimate goal is to generate proteins with tailored functions for applications ranging from bioengineering to drug discovery. azolifesciences.com

Green Chemistry Approaches for Sustainable Production of Non-Canonical Amino Acids

The traditional chemical synthesis of ncAAs can be costly and often involves hazardous reagents and generates significant waste. boku.ac.at In response, the principles of green chemistry are being increasingly applied to develop more sustainable and efficient production methods. unibo.it A major focus is on biotechnological and chemoenzymatic approaches, which leverage cellular systems or isolated enzymes to synthesize ncAAs from inexpensive precursors under milder reaction conditions. dimensioncap.comnih.govboku.ac.at

Metabolic engineering of microorganisms offers a promising path toward the green and cost-effective production of ncAAs. nih.gov This involves optimizing microbial strains to create dedicated production platforms for these valuable compounds. Concurrently, innovations in peptide synthesis itself, such as chemoenzymatic peptide synthesis (CEPS), aim to reduce the environmental impact of producing peptide-based drugs. unibo.it Research into converting renewable biomass, like chitin, into furan derivatives such as 3-acetamido-5-acetylfuran (B13792600) highlights a broader trend towards sustainable feedstock utilization that could inform future production of furan-containing amino acids. rsc.org

Exploration of Novel Biological Functions and Mechanisms of Action

The furan ring is a key structural motif in many bioactive compounds, but its presence can also lead to complex metabolic fates. nih.gov The furan ring can be oxidized by cytochrome P450 enzymes, which can generate reactive electrophilic intermediates. nih.gov This reactivity is a double-edged sword; while it is the basis for the toxicity of some furan-containing compounds, it can also be harnessed for therapeutic purposes. nih.gov

A compelling example of a potential biological function for furan-containing amino acids comes from a study on inhibitors of Factor Inhibiting HIF-1 (FIH-1). nih.gov In this research, a series of furan- and thiophene-2-carbonyl amino acid derivatives were designed and synthesized. nih.gov These compounds were shown to inhibit FIH-1, a key enzyme that suppresses the activity of Hypoxia-Inducible Factor (HIF) under normal oxygen conditions. nih.gov By inhibiting FIH-1, these molecules can activate HIF, a master regulator of the cellular response to hypoxia, which could be a therapeutic strategy for various diseases. nih.gov This demonstrates that the furan moiety can be a critical component for designing molecules that modulate specific enzyme activities and cellular signaling pathways.

Interdisciplinary Research at the Chemistry-Biology Interface

The study and application of this compound exemplifies the highly interdisciplinary nature of modern biochemical research. Progress in this field is driven by a powerful synergy between chemistry and biology. pitt.edu Organic chemists devise new methods to synthesize novel building blocks like ncAAs, providing tools that were previously unavailable. scripps.edupitt.edu

In turn, molecular biologists and protein engineers use these tools to expand the genetic code, creating proteins with unprecedented functions. nih.govvacancyedu.com This collaborative cycle fuels discovery, enabling the development of advanced therapeutics, sophisticated biological probes, and novel biomaterials. vacancyedu.com Understanding how to create and use an expanded set of amino acid building blocks has the potential to generate a nearly unlimited number of new molecules, opening up new frontiers in medicine and chemical biology. pitt.edu

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Boc-D-threo-3-(furan-2-yl)serine and characterizing its purity?

  • Synthesis : The compound can be synthesized via coupling reactions involving methylene linkages between substituted heterocycles (e.g., 1,3,4-thiadiazole) and furan groups, as demonstrated in analogous furan-containing derivatives . Protecting groups like Boc (tert-butoxycarbonyl) are critical for stereochemical control during synthesis.
  • Characterization : Use spectroscopic techniques such as IR (to confirm functional groups), 1^1H NMR (for structural elucidation and stereochemical analysis), and mass spectrometry (to verify molecular weight and purity). These methods are standard for validating synthetic success .

Q. How can researchers evaluate the antitubercular activity of this compound derivatives?

  • In vitro screening : Employ the Alamar Blue assay to test activity against Mycobacterium tuberculosis H37Rv. This assay measures metabolic inhibition through fluorescence or colorimetric changes, with activity thresholds typically defined at concentrations like 3.1 µg/mL .
  • Computational prediction : Use PASS (Prediction of Activity Spectra for Substances) software to predict antitubercular potential before experimental validation. PASS analyzes structural motifs to forecast biological activity .

Advanced Research Questions

Q. What methodological approaches are used to analyze the interaction of this compound derivatives with target enzymes via molecular docking?

  • Docking protocols : Utilize software like AutoDock or GROMACS to simulate ligand-receptor interactions. Focus on hydrogen bonding and electrostatic interactions with key residues (e.g., Tyr158 and Met103 in enoyl-ACP reductase, a target for antitubercular agents) .
  • Validation : Cross-reference docking results with experimental IC50_{50} values and thermodynamic data (e.g., binding free energy calculations) to ensure predictive accuracy .

Q. How can thermodynamic properties of furan-containing serine derivatives be experimentally determined?

  • Calorimetry : Measure heat capacities (CpC_p) and phase transitions using differential scanning calorimetry (DSC). For example, ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoate derivatives have been studied for their thermodynamic stability and glass transition behavior .
  • Theoretical modeling : Apply density functional theory (DFT) to calculate enthalpy (ΔH\Delta H) and entropy (ΔS\Delta S) changes, comparing results with experimental data to refine computational models .

Q. What strategies should be employed to resolve contradictions in biological activity data across studies involving this compound?

  • Systematic review : Follow Cochrane guidelines to aggregate data from diverse sources, assess bias, and re-analyze results using standardized statistical tests (e.g., meta-analysis) .
  • Experimental replication : Repeat assays under controlled conditions (e.g., consistent strain selection, solvent systems) to isolate variables causing discrepancies .

Q. How is the SHELX software suite applied in the crystallographic analysis of this compound?

  • Structure refinement : Use SHELXL for high-resolution refinement of X-ray diffraction data. Its robustness in handling twinned crystals or high-disorder regions makes it ideal for small-molecule crystallography .
  • Phasing : Employ SHELXD/SHELXE for experimental phasing in macromolecular complexes, particularly when high-throughput pipelines are needed for resolving chiral centers or stereochemical ambiguities .

Key Methodological Considerations

  • Stereochemical control : The D-threo configuration of this compound requires careful monitoring during synthesis to avoid racemization. Chiral HPLC or polarimetry can validate stereochemical integrity.
  • Data reproducibility : Document synthesis protocols, solvent systems, and assay conditions in detail to ensure reproducibility across labs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.